(3-Chloro-2,6-difluorobenzyl)hydrazine
Description
Properties
CAS No. |
1000805-99-1 |
|---|---|
Molecular Formula |
C7H7ClF2N2 |
Molecular Weight |
192.59 g/mol |
IUPAC Name |
(3-chloro-2,6-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7ClF2N2/c8-5-1-2-6(9)4(3-12-11)7(5)10/h1-2,12H,3,11H2 |
InChI Key |
MRDPPSUEZFQVLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)CNN)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1F)CNN)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
(a) (2,6-Difluorobenzyl)hydrazine Hydrochloride
This compound lacks the chlorine substituent at position 3 but shares the 2,6-difluorobenzyl backbone. However, steric hindrance from fluorine atoms may still limit reactivity in certain reactions .
(b) [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine
With dichloro and trifluoromethyl substituents, this phenylhydrazine exhibits enhanced electron-withdrawing effects, which stabilize the hydrazine group but reduce its nucleophilicity. The trifluoromethyl group introduces steric bulk, further differentiating its reactivity from (3-chloro-2,6-difluorobenzyl)hydrazine .
(c) 4-Fluorophenylhydrazine Derivatives
4-Fluorophenylhydrazine (IC₅₀ = 310 µM in enzyme inhibition studies) demonstrates that fluorine at the para position retains moderate bioactivity.
Physical and Spectral Properties
Q & A
Q. What are the established synthetic routes for (3-Chloro-2,6-difluorobenzyl)hydrazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves reacting a halogenated benzyl precursor (e.g., 3-chloro-2,6-difluorobenzyl chloride) with hydrazine or its derivatives. Key steps include:
- Nucleophilic substitution : Hydrazine attacks the benzyl halide in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C).
- Acid catalysis : Hydrazine hydrochloride salts may stabilize intermediates, improving yield .
- Purification : Recrystallization or column chromatography is used to isolate the product. Yield optimization requires balancing stoichiometry, solvent choice, and reaction time.
Q. How can this compound be quantified in solution using spectroscopic methods?
Methodological Answer: UV-Vis spectroscopy is effective for quantification. Based on analogous hydrazine derivatives:
- Wavelength selection : Absorption maxima near 526–546 nm (similar to hydrazine-permanganate systems) can be monitored .
- Calibration curves : Prepare standard solutions of known concentrations and measure absorbance. Molar absorptivity values (e.g., ~2200–2300 L·mol⁻¹·cm⁻¹) should be validated experimentally.
- Interference mitigation : Masking agents (e.g., EDTA) may reduce interference from metal ions or other reducing agents.
Q. What experimental methods are recommended to assess the thermal stability of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determines decomposition onset temperature and enthalpy changes. For hydrazine derivatives, decomposition typically occurs above 200°C, but substituents like chloro/fluoro groups may lower stability .
- Thermogravimetric Analysis (TGA) : Monitors mass loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).
- Safety protocols : Due to potential exothermic decomposition, small-scale testing and pressure-resistant containers are advised .
Advanced Research Questions
Q. What reaction mechanisms are plausible for this compound in catalytic processes, such as ring-opening metathesis?
Methodological Answer: In hydrazine-catalyzed reactions (e.g., carbonyl–olefin metathesis):
- Cycloaddition : The hydrazine forms a strained bicyclic intermediate with substrates like norbornenes. Substituents (Cl, F) influence steric and electronic effects, altering transition-state energies .
- Cycloreversion : Computational studies (DFT) predict activation barriers for bond cleavage. Fluorine’s electronegativity may stabilize intermediates, while chlorine’s bulkiness could hinder reactivity .
- Experimental validation : Kinetic monitoring (e.g., NMR or GC-MS) and isotopic labeling can confirm mechanistic pathways.
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometries of reactants, transition states, and products. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Solvent effects : Include implicit solvation models (e.g., COSMO) to simulate reaction environments.
- Benchmarking : Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) for validation.
Q. How can researchers resolve contradictions in reported thermal decomposition data for hydrazine derivatives?
Methodological Answer:
- Cross-technique validation : Use complementary methods (DSC, TGA, and isothermal calorimetry) to confirm decomposition profiles .
- Condition standardization : Variations in heating rates, sample mass, or atmosphere (N₂ vs. air) can alter results. Document parameters meticulously.
- Statistical analysis : Apply multivariate regression to identify dominant factors (e.g., substituent electronegativity) affecting stability .
Q. What role could this compound play in hydrogen storage or fuel cell applications?
Methodological Answer:
- Catalytic decomposition : Transition-metal catalysts (e.g., Ni or Ru) may cleave N–N bonds to release H₂. Monitor gas composition via mass spectrometry .
- Kinetic studies : Compare activation energies with hydrazine monohydrate to assess efficiency. Fluorine substituents might enhance stability but reduce H₂ yield .
- Fuel cell integration : Test compatibility with proton-exchange membranes (PEMs) and anode catalysts.
Q. How can the biological activity of this compound be evaluated in drug discovery?
Methodological Answer:
- In vitro assays : Screen for cytotoxicity using MTT assays on cancer cell lines. Hydrazine derivatives may induce apoptosis via caspase-3 activation .
- Cell cycle analysis : Flow cytometry (propidium iodide staining) identifies arrest phases (e.g., G1/S).
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with Br) to correlate electronic effects with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
